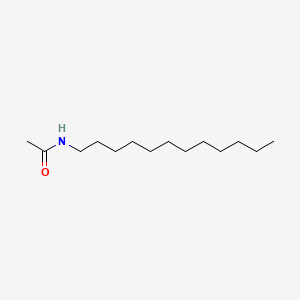

N-DODECYL-ACETAMIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-DODECYL-ACETAMIDE: is an organic compound belonging to the class of amides. It is characterized by the presence of a long dodecyl (12-carbon) alkyl chain attached to the nitrogen atom of the acetamide group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-DODECYL-ACETAMIDE typically involves the reaction of dodecylamine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The general reaction can be represented as follows:

Dodecylamine+Acetic Anhydride→Acetamide, N-dodecyl-+Acetic Acid

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-DODECYL-ACETAMIDE can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to yield primary amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives such as alcohols, aldehydes, and carboxylic acids.

Reduction: Primary amines and other reduced forms.

Substitution: Substituted amides with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-Dodecyl-Acetamide: Applications and Research

This compound and its derivatives have diverse applications across various scientific fields, including disinfectants, organic synthesis, and pharmaceutical research. This compound, often used as a building block or intermediate, contributes unique properties to various applications .

Antimicrobial Applications

N-dodecyl-2-(piridin-1-ium)acetamide chloride, combined with chlorhexidine acetate and glutaraldehyde, exhibits strong antimicrobial activity . These compound disinfectants meet microbial reduction requirements and their effectiveness remains stable even in the presence of organic matter . Tests reveal that bacteria are unlikely to develop resistance to these disinfectants, and they show no detectable mutagenicity, with no significant pathological effects observed in mice . Clinical tests further confirm the bactericidal effectiveness of these compounds on air and ground in poultry farms .

Use as a Template for Nanoporous Structures

Glycine alkyl amides, including this compound derivatives, can be used as templates for creating nanoporous structures . A method for synthesizing glycine alkylamide involves using glycine protected with an amine protecting group and reacting it with alkylamine . This method simplifies the synthesis process, provides high yield, and is environmentally friendly because it avoids toxic chlorine compounds .

Observations from SEM and XRD Analysis

- Layered Crystal Structure: SEM images reveal a layered crystal structure in 2-amino-N-dodecylacetamide .

- Lattice Spacing: The lattice spacing is approximately 4.2 nm, corresponding to the bilayer structure of 2-amino-N-dodecylacetamide .

Pharmaceutical Research

Dodecyl-containing azido and glucuronamide-based nucleosides have demonstrated antiproliferative effects in chronic myeloid leukemia (K562) and breast cancer (MCF-7) cells . These nucleosides are designed to avoid the metabolic pathways of clinically used nucleoside antimetabolites, against which cancer cells often develop resistance .

Other potential applications

- Bioactive peptides Bioactive peptides, of which this compound could be a building block, have specialized activities on target tissues, potentially leading to fewer toxic effects and effectiveness at low concentrations, making them valuable in treating chronic diseases .

- Phenolic Compounds : this compound could be used in extraction, purification, and encapsulation of phenolic compounds from vegetable sources and agro-industrial by-products to improve their solubility and bioavailability. Phenolic compounds are known for their antioxidant and anti-inflammatory properties and are studied for their potential in managing diabetes due to their positive effects on glucose homeostasis .

- Zinc Ion Batteries : Sodium dodecyl sulphate additives effect the electrochemical performance of aqueous zinc ion batteries .

- Radiolysis studies : N,N-didodecyl-N',N'-dioctyldiglycolamide solutions in n-dodecane were tested under γ-irradiation, and the bonds most vulnerable to radiolytic attack are those in the diglycolamide center of these molecules and not in the side chains .

Wirkmechanismus

The mechanism of action of N-DODECYL-ACETAMIDE primarily involves its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the amide group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and disrupt microbial cell membranes, leading to cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Acetamide, N-tetradecyl-: Similar structure with a 14-carbon alkyl chain.

Acetamide, N-hexadecyl-: Similar structure with a 16-carbon alkyl chain.

Acetamide, N-octadecyl-: Similar structure with an 18-carbon alkyl chain.

Comparison:

N-DODECYL-ACETAMIDE: is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions. This balance enhances its surfactant properties compared to shorter or longer chain analogs.

Acetamide, N-tetradecyl-: and have longer alkyl chains, which may increase hydrophobic interactions but can reduce solubility in aqueous solutions.

Acetamide, N-octadecyl-: has an even longer chain, making it more hydrophobic and less effective as a surfactant in certain applications.

Eigenschaften

CAS-Nummer |

3886-80-4 |

|---|---|

Molekularformel |

C14H29NO |

Molekulargewicht |

227.39 g/mol |

IUPAC-Name |

N-dodecylacetamide |

InChI |

InChI=1S/C14H29NO/c1-3-4-5-6-7-8-9-10-11-12-13-15-14(2)16/h3-13H2,1-2H3,(H,15,16) |

InChI-Schlüssel |

MDYPFOFSXHBHFE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCNC(=O)C |

Kanonische SMILES |

CCCCCCCCCCCCNC(=O)C |

Key on ui other cas no. |

3886-80-4 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.